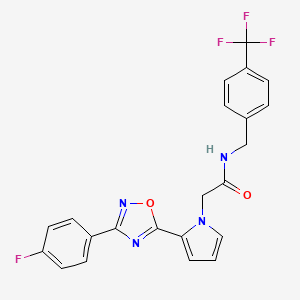![molecular formula C16H10BrNO3 B2860400 2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 22394-23-6](/img/structure/B2860400.png)
2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C16H10BrNO3 and its molecular weight is 344.164. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been reported to have a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects .
Mode of Action
It has been reported that a similar compound, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione, showed significant inhibitory effects on the viability of cancer cells . This suggests that the compound may interact with cellular targets to induce changes that inhibit cell growth or survival.
Biochemical Pathways
Similar compounds have been shown to affect various pathways related to cell growth, inflammation, and viral replication .
Pharmacokinetics
Similar compounds, due to their neutral and hydrophobic nature, can pass through the living membrane in vivo , suggesting good bioavailability.
Result of Action
The compound 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione has been found to induce apoptosis and necrosis in Raji cells, a type of lymphoma cell . This suggests that 2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione may have similar effects on cellular health and survival.
Action Environment
The synthesis of similar compounds has been carried out under various conditions, suggesting that the compound’s action may be influenced by factors such as temperature and ph .
Análisis Bioquímico
Cellular Effects
In cellular studies, 2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione has shown significant effects on cell viability. It was found to induce apoptosis and necrosis in Raji cells, a type of lymphoma cell . This suggests that the compound may have potential as an anticancer agent.
Molecular Mechanism
It is known that the compound can induce apoptosis and necrosis in certain cell types
Propiedades
IUPAC Name |
2-[2-(2-bromoacetyl)phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO3/c17-9-14(19)12-7-3-4-8-13(12)18-15(20)10-5-1-2-6-11(10)16(18)21/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWGJWVERUCIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2860320.png)

![4-isopropoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2860324.png)

![1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one](/img/structure/B2860330.png)
![[3-(Methoxycarbonyl)phenyl]methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2860331.png)
![2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2860333.png)


![1-(2-chloro-6-fluorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2860336.png)

![Methyl 2-(4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}phenyl)acetate](/img/structure/B2860340.png)
